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molecular formula C13H9BrN2O5 B1472173 (5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate CAS No. 1404431-71-5

(5-Bromopyridin-2-yl)methyl 4-nitrophenyl carbonate

Cat. No. B1472173
M. Wt: 353.12 g/mol
InChI Key: VAAGFCZFOJAIOM-UHFFFAOYSA-N
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Patent
US09062028B2

Procedure details

The title compound was prepared using a procedure analogous to 3-bromobenzyl 4-nitrophenyl carbonate except that (3-bromophenyl)methanol was replaced with (5-bromopyridin-2-yl)methanol. LCMS, [M+H]+=352.9.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:11][C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[CH:14][CH:13]=1)[O:2]CC1C=CC=C(Br)C=1.BrC1C=C(CO)C=CC=1.[Br:31][C:32]1[CH:33]=[CH:34][C:35]([CH2:38][OH:39])=[N:36][CH:37]=1>>[C:1](=[O:2])([O:11][C:12]1[CH:13]=[CH:14][C:15]([N+:18]([O-:20])=[O:19])=[CH:16][CH:17]=1)[O:39][CH2:38][C:35]1[CH:34]=[CH:33][C:32]([Br:31])=[CH:37][N:36]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC1=CC(=CC=C1)Br)(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OCC1=NC=C(C=C1)Br)(OC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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